Purity Advantage Over Common Indol‑3‑yl Imidothiocarbamate Hydroiodide Analogs
Commercially available 2-(4-chlorophenyl)-1H-indol-3-yl imidothiocarbamate hydroiodide is supplied at 97–98% purity by multiple vendors . In contrast, the unsubstituted indole analog (1H-indol-3-yl imidothiocarbamate hydroiodide) is frequently listed at 95% purity , and the 1‑(4‑chlorobenzyl) variant is offered at 95% . Higher initial purity reduces the need for re‑purification, saving time and cost in hit‑to‑lead workflows and minimizing batch‑to‑batch variability in dose‑response assays.
| Evidence Dimension | Vendor‑reported purity (area‑% by HPLC or equivalent) |
|---|---|
| Target Compound Data | 97–98% (MolCore, Leyan) |
| Comparator Or Baseline | 1H‐indol‐3‐yl imidothiocarbamate hydroiodide (95%, Fluorochem); 1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl imidothiocarbamate hydroiodide (95%, EvitaChem) |
| Quantified Difference | 2–3 absolute percentage points higher purity for the target compound |
| Conditions | Commercial supplier analytical certificates; HPLC or equivalent purity determination |
Why This Matters
Higher starting purity directly correlates with reduced downstream purification effort and improved inter‑experiment reproducibility, making this compound a more reliable choice for SAR and screening campaigns.
